molecular formula C11H13O3- B8319746 (2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate

(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate

Cat. No. B8319746
M. Wt: 193.22 g/mol
InChI Key: JUEKBXKQPQXEMC-UHFFFAOYSA-M
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Patent
US08921426B2

Procedure details

Tert-butylphenyl carbonate (6.37 mL, 14.7 mmol) was added dropwise to a solution of 1,6 diaminohexane (4 g, 14.7 mmol) in ethanol (20 mL) at 80° C. The reaction mixture was refluxed overnight. The reaction mixture was then cooled to room temperature leaving a yellow solution. The solution was concentrated to 15 mL and diluted with water (30 mL). The solution pH was adjusted to 3 with 2M HCl followed by an extraction with dichloromethane (3×50 mL). The water solution pH was then adjusted to pH 12 followed by extraction with dichloromethane (3×50 mL). The organic solutions were combined, washed with sodium bicarbonate (2×50 mL), dried with sodium sulfate, and concentrated to a yellow oil. Characterization matched previously published values (M. Pittelkow, et al., “Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates,” Organic Syntheses (2007) 84, pg 207).
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:14])([O-])[O:2][C:3]1[CH:8]=CC=C[C:4]=1C(C)(C)C.[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22].[CH2:23](O)C>>[C:1]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22])([O:2][C:3]([CH3:4])([CH3:8])[CH3:23])=[O:14]

Inputs

Step One
Name
Quantity
6.37 mL
Type
reactant
Smiles
C(OC1=C(C=CC=C1)C(C)(C)C)([O-])=O
Name
Quantity
4 g
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
leaving a yellow solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to 15 mL
ADDITION
Type
ADDITION
Details
diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by an extraction with dichloromethane (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
washed with sodium bicarbonate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil

Outcomes

Product
Name
Type
Smiles
C(=O)(OC(C)(C)C)NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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